6-Methoxypicolinohydrazide

Übersicht

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinohydrazide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

6-Methoxypyridine-2-carboxylic acid+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methoxypicolinohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .

Wissenschaftliche Forschungsanwendungen

6-Methoxypicolinohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxypicolinohydrazide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis and disruption of cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

- 6-Methoxypyridine-2-carboxylic acid

- 6-Methoxypyridine-2-carbohydrazide

- 6-Methoxypyridine-2-carboxamide

Comparison: 6-Methoxypicolinohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Biologische Aktivität

6-Methoxypicolinohydrazide is a compound belonging to the hydrazide class, which has garnered attention for its diverse biological activities. Hydrazides and their derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

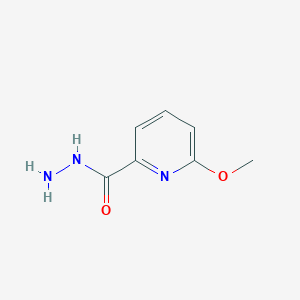

This compound can be structurally represented as follows:

This compound features a methoxy group attached to a picolinohydrazide structure, influencing its reactivity and biological interactions.

Antimicrobial Activity

Hydrazides, including this compound, have been evaluated for their antimicrobial properties. A study highlighted the effectiveness of various hydrazone derivatives against pathogenic bacteria. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 2.5 mg/mL to lower values, indicating significant antibacterial activity against strains such as E. coli and K. pneumoniae .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5c | 2.5 | Bacillus subtilis |

| 5f | 2.5 | E. coli, K. pneumoniae |

| This compound | TBD | TBD |

Cytotoxicity and Anticancer Activity

Research on the cytotoxic effects of hydrazone derivatives indicates that they can induce apoptosis in cancer cell lines. In vitro studies using MCF-7 breast cancer cells demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity . The Annexin V-FITC/PI assay confirmed that these compounds could significantly increase apoptosis rates in treated cells.

Table 2: Cytotoxicity Data for Hydrazone Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Doxorubicin | MCF-7 | 0.062 |

The biological activities of hydrazides are often attributed to their ability to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, inhibition of tyrosinase is a common mechanism explored in skin health research . The ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells suggests potential pathways involving DNA damage response mechanisms.

Case Studies

A notable case study focused on the synthesis and evaluation of several hydrazone derivatives, including this compound. These studies showcased the compound's potential as an effective agent against various cancer cell lines and its safety profile when tested against normal cell lines .

Eigenschaften

IUPAC Name |

6-methoxypyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZSCQXNOIDMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640064 | |

| Record name | 6-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855784-42-8 | |

| Record name | 6-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.